molecular formula C25H25NO6 B1223811 trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B1223811
M. Wt: 435.5 g/mol
InChI Key: XYKMEDUGXHOUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps. One common approach is the reaction of 7-hydroxy-4-methylcoumarin with various organic halides under specific conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azides .

Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including the use of green solvents and catalysts to ensure environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. It has shown significant inhibitory activity against the growth of various bacterial strains .

Medicine: The compound’s coumarin core is of interest in medicinal chemistry due to its potential anticoagulant, anti-inflammatory, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The mechanism of action of trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with various molecular targets. The compound’s coumarin core can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the compound’s antimicrobial activity . Additionally, the compound may interact with other molecular pathways, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid lies in its specific structural arrangement, which imparts distinct biological activities. Its ability to inhibit DNA gyrase and other enzymes sets it apart from other coumarin derivatives .

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

4-[[[2-(2-oxo-3-phenylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H25NO6/c27-23(26-14-16-6-8-18(9-7-16)24(28)29)15-31-20-11-10-19-12-21(17-4-2-1-3-5-17)25(30)32-22(19)13-20/h1-5,10-13,16,18H,6-9,14-15H2,(H,26,27)(H,28,29)

InChI Key

XYKMEDUGXHOUKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
Reactant of Route 6
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trans-4-[({[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

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